molecular formula C12H7BrN2O B8436109 6-(2-Bromophenoxy)pyridine-3-carbonitrile

6-(2-Bromophenoxy)pyridine-3-carbonitrile

Katalognummer: B8436109
Molekulargewicht: 275.10 g/mol
InChI-Schlüssel: KKSKPXOTUCRYQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Bromophenoxy)pyridine-3-carbonitrile is an organic compound with the molecular formula C12H7BrN2O. It is a derivative of nicotinonitrile, characterized by the presence of a bromophenoxy group attached to the nicotinonitrile core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromophenoxy)pyridine-3-carbonitrile typically involves the reaction of 2-bromophenol with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(2-Bromophenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminophenoxy derivative, while coupling reactions could produce biaryl compounds .

Wirkmechanismus

The mechanism of action of 6-(2-Bromophenoxy)pyridine-3-carbonitrile is largely dependent on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes or receptors. For instance, it may inhibit specific kinases or modulate receptor activity, thereby affecting cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-(2-Bromophenoxy)pyridine-3-carbonitrile is unique due to the presence of both the bromine and phenoxy functionalities, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for versatile modifications and applications in various fields .

Eigenschaften

Molekularformel

C12H7BrN2O

Molekulargewicht

275.10 g/mol

IUPAC-Name

6-(2-bromophenoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C12H7BrN2O/c13-10-3-1-2-4-11(10)16-12-6-5-9(7-14)8-15-12/h1-6,8H

InChI-Schlüssel

KKSKPXOTUCRYQP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=C2)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.